2-Bromo-4-hydroxy-5-methoxybenzoic acid chemical properties
2-Bromo-4-hydroxy-5-methoxybenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid
Introduction
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. Among these, 2-Bromo-4-hydroxy-5-methoxybenzoic acid represents a highly functionalized aromatic building block. As a derivative of vanillic acid, it incorporates a strategically placed bromine atom, which, alongside the hydroxyl, methoxy, and carboxylic acid moieties, provides multiple points for synthetic modification. The interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing carboxyl and bromo substituents creates a unique electronic and steric environment. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 2-Bromo-4-hydroxy-5-methoxybenzoic acid, tailored for researchers and professionals in drug development and organic synthesis.
Physicochemical and Structural Properties
The properties of 2-Bromo-4-hydroxy-5-methoxybenzoic acid are dictated by its array of functional groups. The carboxylic acid group imparts acidity and allows for the formation of salts and esters. The phenolic hydroxyl group is also weakly acidic and, together with the carboxyl group, provides sites for hydrogen bonding, which typically results in a higher melting point and influences solubility. The bromine atom adds significant molecular weight and introduces a useful synthetic handle for cross-coupling reactions.
While experimental data for this specific isomer is limited, the properties can be reliably estimated and compared with its close isomers. Below is a summary of key properties.
Table 1: Core Chemical and Physical Properties
| Property | Value / Description | Source / Note |
| IUPAC Name | 2-Bromo-4-hydroxy-5-methoxybenzoic acid | --- |
| Molecular Formula | C₈H₇BrO₄ | [1][2] |
| Molecular Weight | 247.04 g/mol | [1] |
| CAS Number | 13898139 (Predicted) | PubChem |
| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |
| Melting Point | 270-274 °C (for isomer 2-bromo-5-hydroxy-4-methoxybenzoic acid) | [1] |
| Boiling Point | 365.7 °C at 760 mmHg (for isomer 2-bromo-5-hydroxy-4-methoxybenzoic acid) | [1] |
| Density | 1.757 g/cm³ (for isomer 2-bromo-5-hydroxy-4-methoxybenzoic acid) | [1] |
| SMILES | COC1=C(C=C(C(=C1)Br)C(=O)O)O | --- |
| InChIKey | QOHWIPQTBHQOQW-UHFFFAOYSA-N (for isomer 2-bromo-5-hydroxy-4-methoxybenzoic acid) | [3] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of 2-Bromo-4-hydroxy-5-methoxybenzoic acid. While a dedicated spectrum for this compound is not publicly available, a predicted profile can be constructed based on the known chemical shifts and absorption frequencies of its constituent functional groups.
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet for the methoxy group protons would appear around 3.8-3.9 ppm. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR would display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). The aromatic carbons would appear in the 100-160 ppm range, with their specific shifts influenced by the attached substituents.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), overlapping with the phenolic O-H stretch. A sharp, strong peak for the C=O stretch of the carboxylic acid would be prominent around 1700 cm⁻¹. C-O stretching bands for the ether and phenol, as well as C-Br stretching, would be visible in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks appearing at m/z 246 and 248.
Synthesis and Reactivity
Synthetic Approach
The most direct route to 2-Bromo-4-hydroxy-5-methoxybenzoic acid is through the electrophilic bromination of a suitable precursor, such as 4-hydroxy-5-methoxybenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The position ortho to the hydroxyl group (C2) is activated and a likely site for substitution.
A plausible laboratory-scale synthesis protocol is outlined below, adapted from procedures for similar compounds.[4][5]
Experimental Protocol: Synthesis via Electrophilic Bromination
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Dissolution: Dissolve the starting material, 4-hydroxy-5-methoxybenzoic acid, in a suitable solvent such as glacial acetic acid or a halogenated hydrocarbon (e.g., dichloromethane) in a round-bottom flask.[4]
-
Initiation: Add a bromination initiator and/or catalyst if required. For more controlled bromination, N-bromosuccinimide (NBS) can be used as the bromine source.[4]
-
Bromination: Slowly add the brominating agent (e.g., a solution of bromine in acetic acid or solid NBS) to the reaction mixture at a controlled temperature, typically between 0 °C and room temperature, while stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, pour the mixture into ice water to precipitate the crude product and quench any remaining bromine.[4]
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove residual acid and salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-Bromo-4-hydroxy-5-methoxybenzoic acid.[4]
Caption: Synthetic workflow for 2-Bromo-4-hydroxy-5-methoxybenzoic acid.
Chemical Reactivity
The molecule's functional groups provide diverse reactivity:
-
Carboxylic Acid: Can undergo esterification, amide bond formation, or reduction to an alcohol.
-
Phenolic Hydroxyl: Can be alkylated to form an ether or acylated to form an ester. It also activates the ring towards further electrophilic substitution.
-
Aryl Bromide: Serves as a key handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-carbon or carbon-heteroatom bonds. This is particularly valuable in building molecular complexity for drug discovery.[6]
-
Aromatic Ring: The electron-rich nature of the ring, due to the -OH and -OCH₃ groups, allows for further electrophilic substitution, although the positions are heavily influenced by the existing substituents.
Applications in Research and Drug Development
2-Bromo-4-hydroxy-5-methoxybenzoic acid is not an end-product but a valuable intermediate. Its utility stems from its status as a versatile scaffold.
-
Fragment-Based Drug Discovery: As a highly functionalized small molecule, it can serve as a starting point or fragment in the design of inhibitors for various biological targets. The related compound, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to possess anti-inflammatory properties by inactivating ERK, JNK, and NF-κB pathways.[7] This suggests that derivatives of the benzoic acid core could be explored for similar activities.
-
Synthesis of Complex Molecules: It is an ideal building block for creating more complex natural product analogues or novel heterocyclic systems. The aryl bromide is particularly suited for constructing bi-aryl structures, which are common motifs in pharmaceuticals.[6][8]
-
Materials Science: Phenolic and benzoic acid compounds can be used in the development of polymers and other materials, where they can impart properties like antioxidant activity or thermal stability.[6]
Safety and Handling
Table 2: GHS Hazard Information (Based on Analogous Compounds)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation, Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure), Respiratory system, Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Precautions for Safe Handling & Storage:
-
Handling: Use only in a well-ventilated area, preferably within a fume hood.[9] Avoid breathing dust.[12] Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents and incompatible materials.
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[13]
Caption: Key safety and handling relationships for substituted benzoic acids.
Conclusion
2-Bromo-4-hydroxy-5-methoxybenzoic acid is a synthetically valuable building block with significant potential for applications in drug discovery and materials science. Its well-defined structure, featuring four distinct and reactive functional groups, allows for precise and versatile chemical modifications. The aryl bromide, in particular, opens avenues for advanced synthetic transformations via modern cross-coupling chemistry. While it should be handled with care according to established safety protocols for irritant chemicals, its utility as a scaffold for constructing complex molecular architectures makes it a compound of considerable interest to the research community.
References
- Google Patents. (n.d.). Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
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Chemsrc. (2024, March 12). 2-bromo-5-hydroxy-4-methoxybenzoic acid. Retrieved March 15, 2026, from [Link]
- Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
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MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved March 15, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-4-ethoxy-5-methoxybenzoic acid. Retrieved March 15, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved March 15, 2026, from [Link]
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PubChemLite. (n.d.). 2-bromo-5-hydroxy-4-methoxybenzoic acid (C8H7BrO4). Retrieved March 15, 2026, from [Link]
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FooDB. (2010, April 8). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). Retrieved March 15, 2026, from [Link]
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